Losartan Trityl Ether Losartan Trityl Ether
Brand Name: Vulcanchem
CAS No.: 1006062-28-7
VCID: VC0193136
InChI: InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40)29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,44,45,46,47)
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl
Molecular Formula: C41H37ClN6O
Molecular Weight: 665.2 g/mol

Losartan Trityl Ether

CAS No.: 1006062-28-7

VCID: VC0193136

Molecular Formula: C41H37ClN6O

Molecular Weight: 665.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Losartan Trityl Ether - 1006062-28-7

Description

Losartan Trityl Ether, also known as 5-(4'-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole, is a chemical compound with the molecular formula C41H37ClN6O and a molecular weight of 665.2 g/mol . It is recognized as an impurity of Losartan . Losartan Trityl Ether can be used as a working standard or secondary reference standard during commercial production, specifically in Losartan impurity profiling . It also sees use during the Abbreviated New Drug Application (ANDA) filing to the FDA and toxicity studies of drug formulations .

The synthesis of Losartan Trityl Ether involves incorporating a trityl group into the losartan structure, enhancing its lipophilicity and potentially improving its pharmacokinetic properties. The synthetic route includes forming an imidazole ring, attaching a biphenyl group through palladium-catalyzed cross-coupling reactions, introducing a tetrazole ring by reacting a nitrile with sodium azide, and final assembly through condensation and protection-deprotection steps. As a derivative of Losartan, an angiotensin II receptor blocker (ARB), Losartan Trityl Ether functions primarily as a selective antagonist of the angiotensin II type 1 receptor (AT1R). By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which regulates blood pressure and fluid balance.

In research, Losartan Trityl Ether serves as a building block in synthesizing more complex molecules and developing advanced materials. Studies indicate that derivatives of Losartan can exhibit antimicrobial and anticancer properties. For example, it has demonstrated cytotoxic effects on breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Losartan Potassium, derived from this compound, is used to manage hypertension and diabetic nephropathy by lowering blood pressure and protecting renal function in diabetic patients. Similar compounds include other impurities of Losartan, which are developed for Losartan impurity profiling .

CAS No. 1006062-28-7
Product Name Losartan Trityl Ether
Molecular Formula C41H37ClN6O
Molecular Weight 665.2 g/mol
IUPAC Name 5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole
Standard InChI InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40)29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,44,45,46,47)
Standard InChIKey RIUQREUAFRCKLE-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl
Appearance Off-White to Pale Yellow Solid
Purity > 95%
Synonyms 5-[4’-[[2-Butyl-4-chloro-5-[(triphenylmethoxy)methyl]-1H-imidazol-1-yl]methyl][1,1’-biphenyl]-2-yl]-2H-tetrazole; Losartan Impurity D; O-Trityl Losartan
PubChem Compound 22149726
Last Modified Aug 15 2023

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